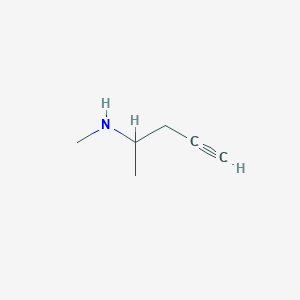![molecular formula C6H8F2S B13565409 {4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)
{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol is a chemical compound characterized by its unique spiro structure, which includes two fluorine atoms attached to a spiro[2.2]pentane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4,4-Difluorospiro[22]pentan-1-yl}methanethiol typically involves the reaction of a spiro[2Common reagents used in these reactions include fluorine gas or other fluorinating agents, and thiolating agents such as thiourea .
Industrial Production Methods
Industrial production methods for {4,4-Difluorospiro[2 it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides or sulfonic acids .
Scientific Research Applications
{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluorine atoms may also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
{4,4-Difluorospiro[2.2]pentane-1-yl}methanol: Similar structure but with a hydroxyl group instead of a thiol group.
{4,4-Difluorospiro[2.2]pentane-1-yl}methane: Lacks the thiol group, making it less reactive in certain types of reactions.
Uniqueness
{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol is unique due to its combination of a spiro structure, fluorine atoms, and a thiol group.
Properties
Molecular Formula |
C6H8F2S |
|---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
(2,2-difluorospiro[2.2]pentan-5-yl)methanethiol |
InChI |
InChI=1S/C6H8F2S/c7-6(8)3-5(6)1-4(5)2-9/h4,9H,1-3H2 |
InChI Key |
UCEMDFIGFUKTQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CC2(F)F)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
![2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)
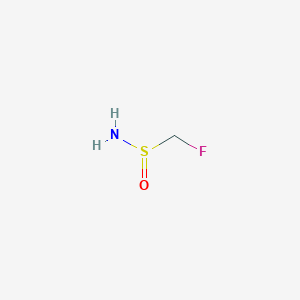
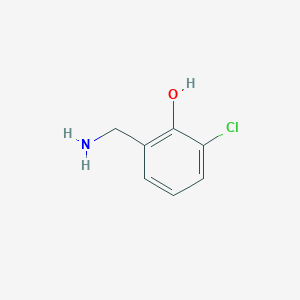

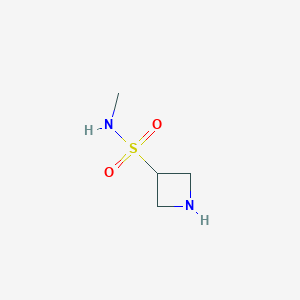
![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)
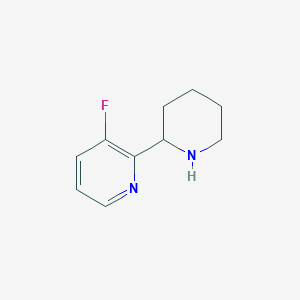
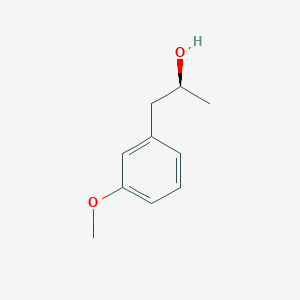
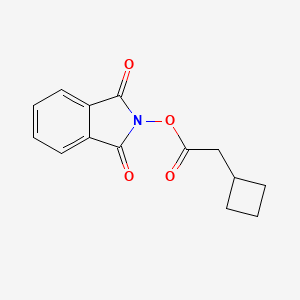
![Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester](/img/structure/B13565379.png)


